4-(3,5-difluorophenyl)piperidine-4-carbonitrile hydrochloride
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Overview
Description
4-(3,5-difluorophenyl)piperidine-4-carbonitrile hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a 3,5-difluorophenyl group and a carbonitrile group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-difluorophenyl)piperidine-4-carbonitrile hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3,5-Difluorophenyl Group: This step often involves a substitution reaction where a fluorinated benzene derivative is introduced to the piperidine ring.
Addition of the Carbonitrile Group: The carbonitrile group is typically added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:
Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations.
Continuous Flow Processing: This method allows for continuous production and can be more efficient for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-difluorophenyl)piperidine-4-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons.
Scientific Research Applications
4-(3,5-difluorophenyl)piperidine-4-carbonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,5-difluorophenyl)piperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-dichlorophenyl)piperidine-4-carbonitrile hydrochloride
- 4-(3,5-dimethylphenyl)piperidine-4-carbonitrile hydrochloride
Uniqueness
4-(3,5-difluorophenyl)piperidine-4-carbonitrile hydrochloride is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
CAS No. |
2742661-24-9 |
---|---|
Molecular Formula |
C12H13ClF2N2 |
Molecular Weight |
258.7 |
Purity |
95 |
Origin of Product |
United States |
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